(E)-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide
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Overview
Description
(E)-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide, also known as DMFPY, is a pyrimidine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (E)-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide is not fully understood. However, it has been suggested that this compound may exert its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes involved in these processes. This compound has also been shown to bind to amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of (E)-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide is its versatility. It can be easily synthesized and modified to obtain derivatives with different properties. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of (E)-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the use of this compound as a building block for the synthesis of novel materials with unique properties. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of (E)-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide involves the reaction of 4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde with furan-2-ylacetic acid hydrazide in the presence of acetic anhydride and triethylamine. The resulting compound is then subjected to a Wittig reaction with (E)-3-bromoacrylic acid ethyl ester to obtain this compound.
Scientific Research Applications
(E)-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to have anti-tumor and anti-inflammatory properties. It has also been investigated as a potential treatment for Alzheimer's disease and Parkinson's disease. In materials science, this compound has been used as a building block for the synthesis of novel polymers and metal-organic frameworks. In catalysis, this compound has been shown to be an effective catalyst for various organic transformations.
properties
IUPAC Name |
(E)-N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12-16(20-15(22)8-7-14-6-5-11-23-14)13(2)19-17(18-12)21-9-3-4-10-21/h5-8,11H,3-4,9-10H2,1-2H3,(H,20,22)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTXYTOEEYJVBT-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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